![molecular formula C14H12ClN3OS B5234572 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride](/img/structure/B5234572.png)
1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride, also known as BZTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BZTP is a member of the pyridinium family of compounds, and it has been shown to have significant biological activity, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride is not fully understood, but studies have shown that it acts by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride can prevent cancer cells from dividing and growing, leading to their eventual death.
Biochemical and Physiological Effects:
1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride has several biochemical and physiological effects that make it a promising candidate for further study. Studies have shown that 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride can induce oxidative stress in cancer cells, leading to their death. 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride for lab experiments is its potent anti-cancer activity. This makes it a promising candidate for further study in the field of cancer research. Additionally, 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the main limitations of 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride is its potential toxicity. Studies have shown that 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride can be toxic to normal cells as well as cancer cells, making it important to carefully monitor its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride. One potential direction is the development of new and more efficient synthesis methods for 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride. Another direction is the study of the mechanism of action of 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride in more detail, in order to gain a better understanding of its anti-cancer activity. Additionally, further studies are needed to determine the potential applications of 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride in other fields, such as the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride is a complex process that involves several steps. The first step involves the reaction of 2-aminopyridine with 2-chloroacetyl chloride to produce the intermediate product, 2-(2-chloroacetyl)pyridine. This intermediate is then reacted with 2-aminobenzothiazole to produce 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride. The final product is obtained as a white crystalline powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride has been the focus of several scientific studies due to its potential applications in various fields. One of the most promising applications of 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride is in the field of cancer research. Studies have shown that 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further study.
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-pyridin-1-ium-1-ylacetamide;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS.ClH/c18-13(10-17-8-4-1-5-9-17)16-14-15-11-6-2-3-7-12(11)19-14;/h1-9H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVJXNRWOJRVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)NC2=NC3=CC=CC=C3S2.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxyphenyl)-N'-{3-[({[(2-methoxyphenyl)amino]carbonyl}amino)methyl]-3,5,5-trimethylcyclohexyl}urea](/img/structure/B5234503.png)
![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5234515.png)
amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5234516.png)


![ethyl (5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5234532.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5234534.png)
![2-(4-chlorophenoxy)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5234540.png)
![N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3,4,5-trimethoxybenzamide](/img/structure/B5234543.png)
![4-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5234549.png)
![3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B5234555.png)

![5'-(4-chlorophenyl)-3'-(3-methylphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5234567.png)